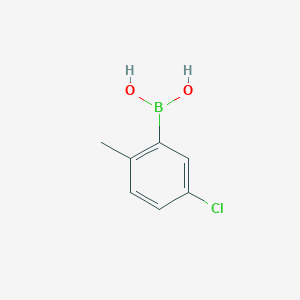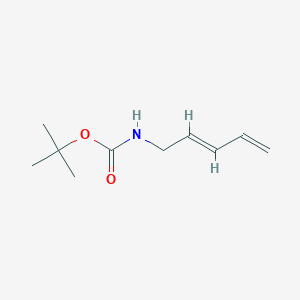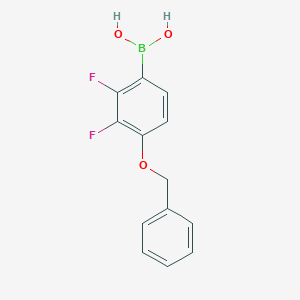
Carbamic acid, (1-(diphenylphosphinyl)-2,2,2-trifluoro-1-(trifluoromethyl)ethyl)-, 3-methylbutyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Carbamic acid, (1-(diphenylphosphinyl)-2,2,2-trifluoro-1-(trifluoromethyl)ethyl)-, 3-methylbutyl ester is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is commonly referred to as TFPAM-13, and it belongs to a class of chemicals called phosphonate esters. TFPAM-13 has been shown to have a wide range of biochemical and physiological effects, making it a valuable tool for researchers in various fields.
作用機序
The mechanism of action of TFPAM-13 is not fully understood, but it is believed to involve the binding of the phosphonate ester group to the active site of the enzyme. This binding disrupts the normal function of the enzyme, leading to inhibition of its activity.
Biochemical and Physiological Effects:
TFPAM-13 has been shown to have a wide range of biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, and disruption of protein-protein interactions. These effects make it a valuable tool for studying the function of various cellular pathways and processes.
実験室実験の利点と制限
One of the main advantages of using TFPAM-13 in lab experiments is its potency as an enzyme inhibitor. This allows researchers to use lower concentrations of the compound, reducing the risk of non-specific effects. However, one limitation of TFPAM-13 is its potential for off-target effects, which can complicate the interpretation of experimental results.
将来の方向性
There are several potential future directions for research on TFPAM-13. One area of interest is the development of more specific inhibitors based on the structure of TFPAM-13. Another potential direction is the use of TFPAM-13 in drug discovery, particularly for the development of new cancer therapies. Additionally, further studies are needed to fully understand the mechanism of action of TFPAM-13 and its potential for off-target effects.
合成法
TFPAM-13 can be synthesized using a variety of methods, but the most common approach involves the reaction of diphenylphosphine with 3-methylbutyl 3,3,3-trifluoro-2-hydroxy-2-methylpropionate in the presence of trifluoroacetic acid. This reaction produces TFPAM-13 as a white crystalline solid, which can be purified using standard techniques.
科学的研究の応用
TFPAM-13 has been used in a variety of scientific research applications, including studies of enzyme activity, protein structure, and drug discovery. This compound has been shown to be a potent inhibitor of a wide range of enzymes, including phosphatases and proteases. This makes it a valuable tool for studying the function of these enzymes and their potential as drug targets.
特性
| 145430-08-6 | |
分子式 |
C21H22F6NO3P |
分子量 |
481.4 g/mol |
IUPAC名 |
3-methylbutyl N-(2-diphenylphosphoryl-1,1,1,3,3,3-hexafluoropropan-2-yl)carbamate |
InChI |
InChI=1S/C21H22F6NO3P/c1-15(2)13-14-31-18(29)28-19(20(22,23)24,21(25,26)27)32(30,16-9-5-3-6-10-16)17-11-7-4-8-12-17/h3-12,15H,13-14H2,1-2H3,(H,28,29) |
InChIキー |
RXYZJSFQYLLONF-UHFFFAOYSA-N |
SMILES |
CC(C)CCOC(=O)NC(C(F)(F)F)(C(F)(F)F)P(=O)(C1=CC=CC=C1)C2=CC=CC=C2 |
正規SMILES |
CC(C)CCOC(=O)NC(C(F)(F)F)(C(F)(F)F)P(=O)(C1=CC=CC=C1)C2=CC=CC=C2 |
| 145430-08-6 | |
同義語 |
3-methylbutyl N-(2-diphenylphosphoryl-1,1,1,3,3,3-hexafluoro-propan-2- yl)carbamate |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


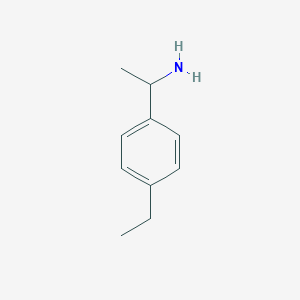
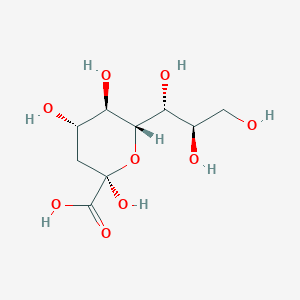




![(E)-N-[1-[5-[5-(dimethylamino)-3,4-dihydroxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]-2-oxopyrimidin-4-yl]-2-methylbut-2-enamide](/img/structure/B116111.png)
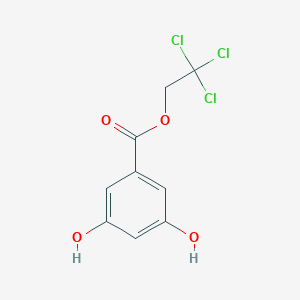

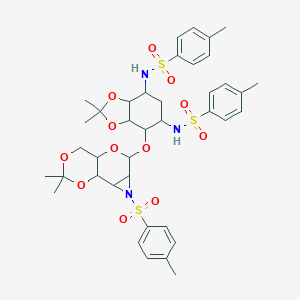
![2-[(2R,6S)-2,6-dimethylmorpholin-4-yl]acetic acid](/img/structure/B116119.png)
